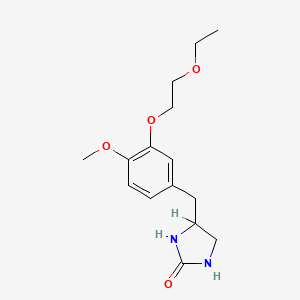
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is an organic compound belonging to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 3-ethoxyethoxy-4-methoxybenzyl group. It is a derivative of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyethoxy-4-methoxybenzaldehyde with an imidazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, particularly 3’,5’-cyclic-AMP phosphodiesterase, which plays a key role in regulating physiological processes. By inhibiting this enzyme, the compound can modulate intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways .
類似化合物との比較
Similar Compounds
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone: Similar in structure but with a butoxy group instead of an ethoxyethoxy group.
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound, differing by the presence of an aldehyde group instead of the imidazolidinone ring
Uniqueness
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .
特性
CAS番号 |
41744-48-3 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
4-[[3-(2-ethoxyethoxy)-4-methoxyphenyl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C15H22N2O4/c1-3-20-6-7-21-14-9-11(4-5-13(14)19-2)8-12-10-16-15(18)17-12/h4-5,9,12H,3,6-8,10H2,1-2H3,(H2,16,17,18) |
InChIキー |
BEDINOFEXOIYOC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
正規SMILES |
CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
同義語 |
Ro 20-2926 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


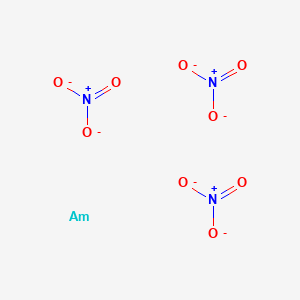
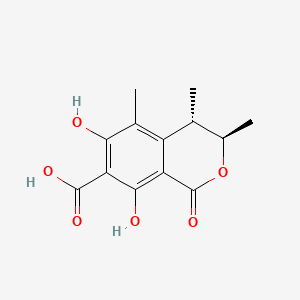


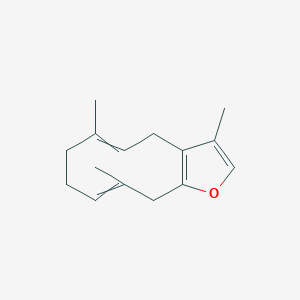
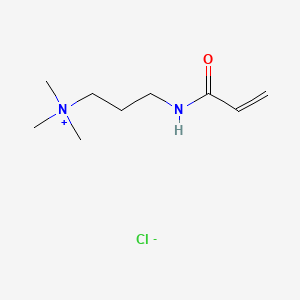
![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)
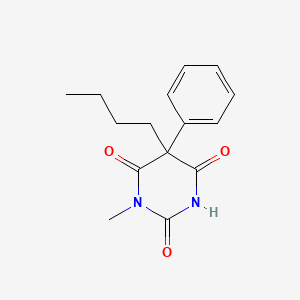
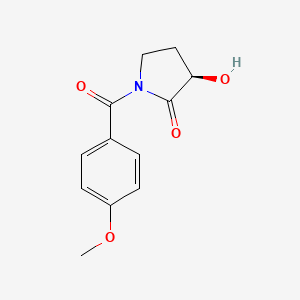
![(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid](/img/structure/B1217679.png)
![4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1217681.png)
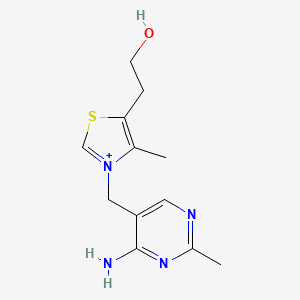
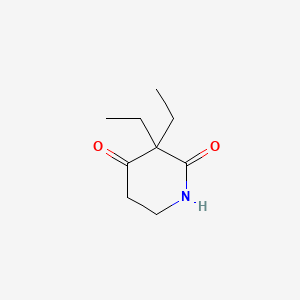
![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)
